N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
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Overview
Description
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group attached to one nitrogen atom and a 4-hydroxy-3-methoxyphenylmethyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of hexylamine with 4-hydroxy-3-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-hydroxy-3-methoxybenzyl isocyanate: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzyl chloride with potassium cyanate in the presence of a suitable solvent.
Reaction with hexylamine: The 4-hydroxy-3-methoxybenzyl isocyanate is then reacted with hexylamine to form N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
N-Hexyl-N’-[(4-hydroxyphenyl)methyl]urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-Hexyl-N’-[(3-methoxyphenyl)methyl]urea: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)ethyl]urea: Has an ethyl group instead of a methyl group, which may affect its steric properties and reactivity.
The presence of both the hydroxyl and methoxy groups in N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
CAS No. |
921766-24-7 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-hexyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C15H24N2O3/c1-3-4-5-6-9-16-15(19)17-11-12-7-8-13(18)14(10-12)20-2/h7-8,10,18H,3-6,9,11H2,1-2H3,(H2,16,17,19) |
InChI Key |
DAYSMSZBKJFLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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